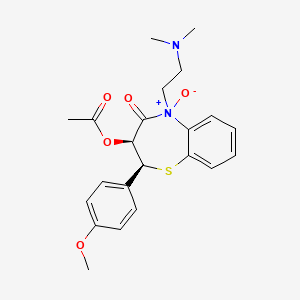![molecular formula C14H24N2OSi B587812 N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide CAS No. 1391052-07-5](/img/structure/B587812.png)
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide is an organic compound that features a pyridine ring, a propan-2-yl group, and a trimethylsilyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromo-2-propanol to form 1-(pyridin-3-yl)propan-2-ol.
N-Methylation: The hydroxyl group of 1-(pyridin-3-yl)propan-2-ol is converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to yield N-methyl-N-(1-(pyridin-3-yl)propan-2-yl)amine.
Acetamide Formation: The amine is then reacted with trimethylsilyl chloride and acetic anhydride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the propan-2-yl group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
Aplicaciones Científicas De Investigación
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Lacks the trimethylsilyl group, resulting in different chemical properties.
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)-2-(trimethylsilyl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness: The presence of the trimethylsilyl group in N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide imparts unique chemical properties, such as increased lipophilicity and potential for selective reactions involving the silyl group. This makes it a valuable compound for specific synthetic and medicinal applications.
Propiedades
Número CAS |
1391052-07-5 |
|---|---|
Fórmula molecular |
C14H24N2OSi |
Peso molecular |
264.444 |
Nombre IUPAC |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)-2-trimethylsilylacetamide |
InChI |
InChI=1S/C14H24N2OSi/c1-12(9-13-7-6-8-15-10-13)16(2)14(17)11-18(3,4)5/h6-8,10,12H,9,11H2,1-5H3 |
Clave InChI |
WXWYGJZQMRUXOK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C[Si](C)(C)C |
Sinónimos |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-2-trimethylsilyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[Hexane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B587737.png)







